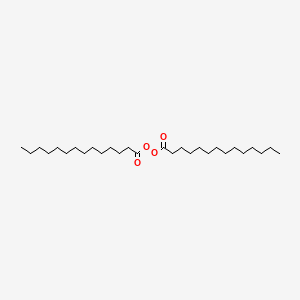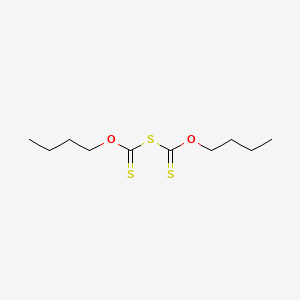![molecular formula C31H48O4 B14164553 2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] CAS No. 923984-43-4](/img/structure/B14164553.png)
2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s structure features two phenolic rings connected by a methylene bridge, with tert-butyl and hydroxypentyl groups enhancing its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] typically involves the condensation of 6-tert-butyl-4-(5-hydroxypentyl)phenol with formaldehyde. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. The process involves:
Condensation Reaction: The phenolic compound reacts with formaldehyde in the presence of an acid or base catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Industrial production also involves stringent quality control measures to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Reduced phenolic derivatives.
Substitution Products: Ethers, esters, and other substituted phenolic compounds.
Scientific Research Applications
2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed as a stabilizer in the production of various materials, including plastics, rubbers, and coatings.
Mechanism of Action
The antioxidant properties of 2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] are primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and effectiveness as an antioxidant. The hydroxypentyl groups further contribute to its reactivity and solubility in various media.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(4-ethyl-6-tert-butylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
Uniqueness
2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] stands out due to its unique combination of tert-butyl and hydroxypentyl groups, which enhance its antioxidant properties and solubility. Compared to similar compounds, it offers improved stability and effectiveness in various applications, making it a valuable additive in industrial and research settings.
Properties
CAS No. |
923984-43-4 |
|---|---|
Molecular Formula |
C31H48O4 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
2-tert-butyl-6-[[3-tert-butyl-2-hydroxy-5-(5-hydroxypentyl)phenyl]methyl]-4-(5-hydroxypentyl)phenol |
InChI |
InChI=1S/C31H48O4/c1-30(2,3)26-19-22(13-9-7-11-15-32)17-24(28(26)34)21-25-18-23(14-10-8-12-16-33)20-27(29(25)35)31(4,5)6/h17-20,32-35H,7-16,21H2,1-6H3 |
InChI Key |
LAZPWDNZXJKOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)CCCCCO)C(C)(C)C)O)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B14164470.png)
![5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B14164474.png)
![1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B14164480.png)
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)
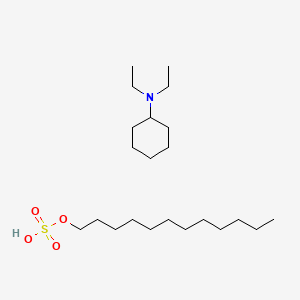
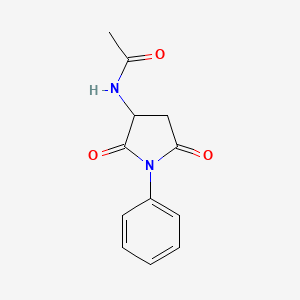

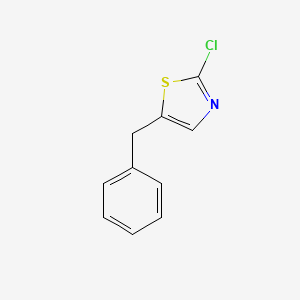
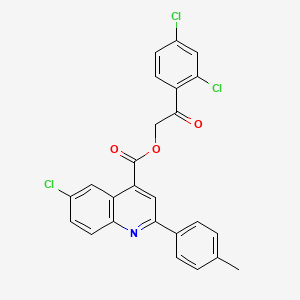
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide](/img/structure/B14164540.png)
![1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14164545.png)
